molecular formula C17H15F3N4O2 B2449838 (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one CAS No. 338414-19-0

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one

Cat. No.: B2449838
CAS No.: 338414-19-0
M. Wt: 364.328
InChI Key: JAFHVNXYUXQHEW-PSXXPOPQSA-N
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Description

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is a complex organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Methoxybenzaldehyde

Uniqueness

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-26-14-8-2-11(3-9-14)16(25)15(10-22-21)24-23-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,21H2,1H3/b22-10+,24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHVNXYUXQHEW-PSXXPOPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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